molecular formula C11H17F3N2O B1466875 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine CAS No. 1497000-47-1

1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine

Cat. No.: B1466875
CAS No.: 1497000-47-1
M. Wt: 250.26 g/mol
InChI Key: CONXXJBGXOYBAS-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine is a sophisticated chemical scaffold designed for advanced pharmaceutical and chemical research. This compound integrates a piperidine ring, a common feature in bioactive molecules, with a pyrrolidine carbonyl moiety, creating a unique structure prone to interact with various biological targets. The presence of the trifluoromethyl group is a critical functional feature, known to significantly influence a compound's metabolic stability, lipophilicity, and binding affinity, making it a valuable asset in rational drug design. This reagent is primarily investigated as a key building block or a central core structure in medicinal chemistry programs. Its potential applications include serving as a precursor for the synthesis of protease inhibitors, receptor modulators, and other pharmacologically active molecules targeting the central nervous system. Researchers value this compound for its versatility in chemical synthesis, allowing for further functionalization to create diverse libraries for high-throughput screening and structure-activity relationship studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate laboratory precautions and are responsible for verifying the compound's suitability for their specific experimental applications.

Properties

IUPAC Name

pyrrolidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O/c12-11(13,14)9-2-5-16(6-3-9)10(17)8-1-4-15-7-8/h8-9,15H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONXXJBGXOYBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine generally involves:

  • Preparation or procurement of a suitably substituted piperidine precursor.
  • Introduction of the trifluoromethyl group at the 4-position of the piperidine ring.
  • Coupling of the pyrrolidine-3-carbonyl moiety to the piperidine nitrogen.

This sequence requires careful control of reaction conditions, solvents, and reagents to achieve high yield and purity.

Preparation of 4-(Trifluoromethyl)piperidine Core

A key step is the formation of the 4-(trifluoromethyl) substituted piperidine, which can be efficiently prepared via fluorination of piperidine carboxylic acids using sulfur tetrafluoride (SF4) in the presence of hydrofluoric acid and chlorinated solvents.

Detailed Procedure (Based on Patent CN102603611B)

Step Reagents & Conditions Description Yield & Purity
1 Piperidine-4-carboxylic acid (100 g), trichloromethane (150 g), anhydrous hydrofluoric acid (50 g) Mixed and stirred for 15 minutes in a 1L stainless steel autoclave -
2 Addition of sulfur tetrafluoride (270 g), warming to 85 °C, reaction for 3 hours Fluorination converts carboxylic acid to trifluoromethyl group -
3 Cooling to room temperature, absorption of by-products (thionyl difluoride, unreacted SF4) with alkali Reaction mixture neutralized to pH 10 with sodium hydroxide -
4 Extraction with chloroform, distillation to isolate product Obtained 4-(trifluoromethyl)piperidine with 95% content 80.1% yield based on starting acid

Variations include using methylene dichloride instead of trichloromethane as solvent, adjusting temperature between 65–150 °C, and varying reaction times from 3 to 4 hours. The process is scalable and yields high-purity trifluoromethyl piperidine derivatives.

Coupling of Pyrrolidine-3-carbonyl Moiety

The pyrrolidine-3-carbonyl group is introduced typically by acylation of the piperidine nitrogen with a pyrrolidine-3-carbonyl derivative or via coupling reactions involving activated carboxylic acid derivatives of pyrrolidine-3-carboxylic acid.

Typical Approach:

  • Activation of pyrrolidine-3-carboxylic acid as an acid chloride or anhydride.
  • Reaction with 4-(trifluoromethyl)piperidine under basic or catalytic conditions.
  • Use of organic solvents such as dichloromethane or dimethylformamide to facilitate coupling.

The reaction is usually monitored by thin-layer chromatography (TLC) and purified by chromatography or crystallization to afford the target compound with high purity.

Alkylation and Functional Group Modifications

Additional methods involve alkylation steps to introduce substituents on the piperidine ring or modify functional groups for improved pharmacological properties.

  • Alkylation of 3,4-disubstituted piperidines using alkylating agents in the presence of bases like potassium carbonate or triethylamine.
  • Solvents such as dimethylformamide, dimethyl sulfoxide, or toluene are commonly used.
  • Reaction temperatures range from 20 °C to 120 °C with reaction times from 1 to 16 hours.

These steps enable diversification of the piperidine scaffold and fine-tuning of biological activity.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents Conditions Outcome Reference
1 Fluorination Piperidine-4-carboxylic acid, SF4, HF, CHCl3 or CH2Cl2 65–150 °C, 3–4 h, autoclave 4-(trifluoromethyl)piperidine
2 Acylation/Coupling Pyrrolidine-3-carboxylic acid derivative, 4-(trifluoromethyl)piperidine Organic solvent, base, RT to reflux This compound
3 Alkylation (optional) Alkylating agent, base 20–120 °C, 1–16 h Functionalized piperidine derivatives

Research Findings and Analytical Characterization

  • The fluorination step using SF4 is efficient and yields trifluoromethyl-substituted piperidines with purity >95%.
  • The coupling reactions proceed smoothly with standard peptide coupling methods or acylation techniques.
  • Final compounds are characterized by Nuclear Magnetic Resonance (NMR), including ^1H-NMR and ^13C-NMR, High-Resolution Mass Spectrometry (HRMS), and chromatographic purity assessments.
  • Diastereoselectivity and regioselectivity are controlled by choice of reagents and reaction conditions, as demonstrated in related pyrrolidine and piperidine fused systems.

Chemical Reactions Analysis

Types of Reactions

1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Melanocortin Receptor 4 Agonism

1-(Pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine acts as a selective agonist for the melanocortin receptor 4 (MCR4). This receptor plays a significant role in regulating appetite and energy homeostasis. Activation of MCR4 can lead to:

  • Weight Loss : By reducing appetite and increasing metabolic rates, this compound shows promise in treating obesity. Studies indicate that MCR4 agonists can effectively decrease food intake and promote weight loss in animal models .
  • Sexual Dysfunction Treatment : The agonism of MCR4 has been linked to improvements in sexual function. This includes potential benefits for conditions such as hypoactive sexual desire disorder and erectile dysfunction, making it a candidate for further clinical exploration .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of compounds similar to this compound, emphasizing its therapeutic potential:

  • Obesity Management : A study highlighted that MCR4 agonists could reduce appetite and enhance metabolic rates, leading to significant weight loss in rodent models. These findings suggest that the compound could be developed into an effective treatment for obesity-related conditions .
  • Sexual Dysfunction : Research indicates that compounds targeting MCR4 may alleviate various forms of sexual dysfunction by enhancing arousal and sexual performance. This opens avenues for developing new therapies aimed at improving sexual health in both men and women .

Mechanism of Action

The mechanism of action of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, thereby modulating their activity. This interaction can influence various biochemical pathways, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Structural Analogs with Piperidine/Pyrrolidine Cores

Pyridine-Based CYP51 Inhibitors (UDO and UDD)
  • Compounds: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)
  • Key Features: Both contain trifluoromethylphenyl and piperidine/pyridine moieties. Act as non-azolic CYP51 inhibitors with anti-Trypanosoma cruzi activity comparable to posaconazole .
  • Comparison :
    • Unlike the target compound, UDO and UDD incorporate pyridine rings and piperazine (UDO) or piperidine (UDD) cores. The trifluoromethyl group in these analogs enhances metabolic stability, a feature likely shared with the target compound.
Propargyl-Substituted Styrylpiperidines
  • Compounds :
    • (Z)-1-(Prop-2-yn-1-yl)-4-(4-(trifluoromethyl)styryl)-piperidine (83)
    • (E)-1-(Prop-2-yn-1-yl)-4-(4-(trifluoromethyl)styryl)-piperidine (84)
  • Key Features :
    • High synthetic yields (81–85%) and HPLC purity (97.7–100%).
    • Differ in stereochemistry (Z vs. E) and physical state (oil vs. crystalline) .
  • Comparison: The trifluoromethylstyryl group in 83/84 enhances hydrophobicity, similar to the target compound’s trifluoromethyl group.
Piperidine-Carboxylic Acid Derivatives
  • Compound :
    • 1-{2-[(3S,4R)-1-[(3R,4R)-1-Cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl}piperidine-4-carboxylic acid (Dersimelagon)
  • Key Features :
    • Complex structure with multiple substituents, including trifluoromethyl, cyclopentyl, and methoxyphenyl groups.
    • Designed as a therapeutic agent (e.g., CCR5 antagonist or antiviral) .
  • Comparison :
    • The target compound’s pyrrolidine carbonyl mirrors the amide linkages in dersimelagon, which are critical for target binding. However, dersimelagon’s additional fluorinated and methoxy groups likely enhance its specificity and metabolic stability.
Table 1: Key Properties of Selected Analogs
Compound Yield (%) Purity (%) Melting Point (°C) Key Functional Groups
Target Compound N/A N/A N/A Pyrrolidine-3-carbonyl, CF3
(Z)-4-(CF3)styrylpiperidine (83) 81 100 Oil Propargyl, CF3, styryl
(E)-4-(CF3)styrylpiperidine (84) 85 99.8 72–74 Propargyl, CF3, styryl
Compound 28 (piperidine-dione) 87 N/A N/A Piperidine, CF3, thiophenyl
UDD N/A N/A N/A Piperidine, pyridine, CF3
Table 2: Molecular Data
Compound Molecular Formula Molar Mass (g/mol)
Target Compound C11H15F3N2O 248.25
1-(3-Chloro-5-CF3-pyridinyl) C14H17ClF3N3O 335.75
Dersimelagon C33H40F4N2O5 644.69

Functional and Pharmacological Insights

  • Trifluoromethyl Group :
    • Enhances lipophilicity and resistance to oxidative metabolism, a common feature in UDO, UDD, and dersimelagon .
  • Pyrrolidine Carbonyl :
    • In the target compound, this group may facilitate hydrogen bonding with biological targets, analogous to the amide linkages in dersimelagon’s structure .

Biological Activity

1-(Pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H17F3N2O
  • Molecular Weight : 252.26 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and receptor binding.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions such as proliferation and apoptosis.
  • Receptor Modulation : It could act on neurotransmitter receptors, impacting neurological processes.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of piperidine compounds can induce apoptosis in cancer cell lines. For example, a related piperidine compound demonstrated cytotoxic effects on FaDu hypopharyngeal tumor cells, indicating potential for further development as an anticancer agent .
  • Antimicrobial Effects : The piperidine structure is associated with antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Staphylococcus aureus
Enzyme InhibitionPotential inhibition of metabolic enzymes

Detailed Research Findings

  • Anticancer Mechanism : A study focused on the apoptotic pathways activated by piperidine derivatives found that these compounds could trigger caspase activation, leading to programmed cell death in cancer cells . This mechanism highlights the potential for developing targeted cancer therapies.
  • Antimicrobial Activity : Research into related compounds has shown effectiveness against Gram-positive bacteria, suggesting a broad spectrum of antimicrobial action. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways .
  • Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) properties are crucial for understanding the therapeutic potential of this compound. Initial studies suggest favorable pharmacokinetic profiles, although detailed studies are necessary for conclusive data .

Conclusions

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Its mechanisms involve enzyme inhibition and receptor modulation, with ongoing research needed to fully elucidate its pharmacological potential.

Future studies should focus on:

  • Comprehensive pharmacokinetic profiling.
  • In vivo efficacy assessments.
  • Structural modifications to enhance activity and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling pyrrolidine-3-carbonyl derivatives with trifluoromethyl-substituted piperidine precursors. For example, acylation reactions using activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) under inert atmospheres (N₂/Ar) are common. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Catalytic bases like triethylamine or DMAP may enhance reactivity. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization is recommended .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry and assess electronic effects of the trifluoromethyl group. ¹⁹F NMR can validate CF₃ substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns.
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., chair conformation of piperidine, pyrrolidine ring puckering) .
  • IR Spectroscopy : Identify carbonyl stretching frequencies (~1650–1750 cm⁻¹) and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and thermodynamic stability of intermediates. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways. Machine learning models trained on experimental datasets (e.g., solvent polarity, catalyst performance) can narrow optimal conditions. For example, ICReDD’s integrated approach combines computation, informatics, and experimentation to reduce trial-and-error cycles .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP levels for viability).
  • Metabolic Stability Studies : Use liver microsomes or S9 fractions to assess CYP450-mediated degradation, which may explain variability in IC₅₀ values .
  • Structural Analog Comparison : Compare with derivatives (e.g., ethyl 1-(3-trifluoromethyl-benzyl)-piperidine-4-carboxylate) to isolate steric/electronic contributions to activity .

Q. How does stereochemistry at the pyrrolidine-3-carbonyl moiety influence pharmacological interactions?

  • Methodological Answer : Enantiomeric resolution (e.g., chiral HPLC) and comparative docking studies (e.g., AutoDock Vina) reveal stereospecific binding to targets like GPCRs or kinases. For example, (S)-configured analogs may exhibit higher affinity due to complementary hydrogen bonding with active-site residues. Crystallographic data (e.g., PDB entries) validate pose predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine
Reactant of Route 2
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1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine

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